N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2-yl ring, the propanamide group, and the fluorine atoms. The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined through experimental testing .Scientific Research Applications
Synthesis and Characterization
N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide and similar compounds are synthesized through various chemical reactions involving fluoro-substituted benzo[d]thiazoles and phenyl groups. These compounds are fully characterized using spectroscopic methods such as 1H, 13C NMR, UV, IR, and mass spectrometry, which helps in understanding their molecular structure and properties (Manolov, Ivanov, & Bojilov, 2021).
Antitumor Activity
Fluorinated benzothiazoles, including those related to this compound, have shown potent antitumor activity. These compounds are particularly effective against certain human breast cancer cell lines, demonstrating the importance of fluorine substitution in enhancing biological activity. This highlights their potential in the development of new anticancer therapies (Hutchinson et al., 2001).
Antimicrobial Activity
Compounds structurally similar to this compound have been evaluated for their antimicrobial activities. These studies show promising results against Mycobacterium smegmatis, indicating potential applications in treating infections caused by mycobacteria (Yolal et al., 2012).
Novel Synthesis Methods
Research also focuses on developing new synthesis methods for fluoro-substituted benzothiazoles, aiming at regio-selective functionalization. These methods offer practical routes to synthesize valuable fluorinated products, which are of significant importance in pharmaceutical and agrochemical industries, underscoring the versatility and potential of these compounds (Ding, Ye, Pu, & Cao, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c17-10-1-4-12(5-2-10)22-8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)23-16/h1-6,9H,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLMUYUPEGCIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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